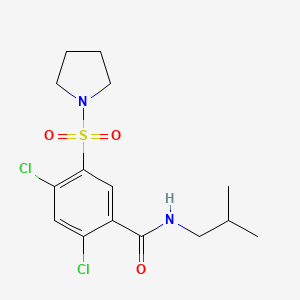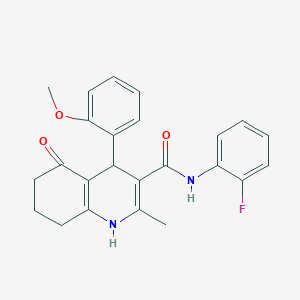![molecular formula C25H21N3O6 B11646774 (4E)-4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11646774.png)
(4E)-4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、ピラゾリジン-3,5-ジオンコア、ニトロベンジリデン基、およびフェニル基を含む独自の構造によって特徴付けられます。
準備方法
合成経路と反応条件
(4E)-4-{2-[2-(2-メチルフェノキシ)エトキシ]-5-ニトロベンジリデン}-1-フェニルピラゾリジン-3,5-ジオンの合成は、通常、中間体の形成を含む複数の段階を伴います。一般的な合成経路の1つは、2-(2-メチルフェノキシ)エタノールと5-ニトロベンズアルデヒドの縮合により、対応するベンジリデン中間体を形成させることです。この中間体は、特定の条件下で1-フェニルピラゾリジン-3,5-ジオンと反応させて、最終生成物を生成します。反応条件には、エタノールやメタノールなどの溶媒の使用や、p-トルエンスルホン酸などの触媒の使用が、縮合反応を促進するために含まれることがよくあります。
工業生産方法
この化合物の工業生産は、同様の合成経路をより大規模に行う場合がありますが、連続フロー反応器や自動システムの使用は、合成の効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術は、高純度の化合物を得るために使用されます。
化学反応の分析
反応の種類
(4E)-4-{2-[2-(2-メチルフェノキシ)エトキシ]-5-ニトロベンジリデン}-1-フェニルピラゾリジン-3,5-ジオンは、以下を含むさまざまな化学反応を起こします。
酸化: ニトロ基は、水素ガスと炭素上のパラジウムなどの還元剤を使用して、特定の条件下でアミノ基に還元できます。
還元: この化合物は、特にニトロ基で、還元反応を起こして対応するアミンを形成することができます。
置換: フェニル基とニトロベンジリデン基は、それぞれ求電子置換反応と求核置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、水素ガス、炭素上のパラジウム、水素化ホウ素ナトリウム、さまざまな酸と塩基などがあります。反応条件は、目的の変換に応じて異なり、温度、溶媒、触媒が重要な役割を果たします。
主要な生成物
これらの反応から生成される主要な生成物には、アミン、置換フェニル誘導体、さまざまな官能化ピラゾリジン-3,5-ジオン誘導体などがあります。
科学研究への応用
化学
化学において、(4E)-4-{2-[2-(2-メチルフェノキシ)エトキシ]-5-ニトロベンジリデン}-1-フェニルピラゾリジン-3,5-ジオンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学的研究では、この化合物は、生物活性分子の可能性について研究されています。さまざまな生物学的標的に作用する能力は、創薬や開発の候補となっています。研究者は、細胞プロセスに対するその影響とその治療薬としての可能性を調査しています。
医学
医学において、化合物の潜在的な治療特性が探求されています。特定の分子標的との相互作用は、さまざまな病気の治療のための新しい薬の開発につながる可能性があります。研究は、生物系におけるその有効性、安全性、作用機序に焦点を当てています。
産業
産業部門では、(4E)-4-{2-[2-(2-メチルフェノキシ)エトキシ]-5-ニトロベンジリデン}-1-フェニルピラゾリジン-3,5-ジオンは、高度な材料や化学製品の開発に使用されます。そのユニークな特性は、コーティング、接着剤、その他の特殊化学品などの用途に適しています。
科学的研究の応用
Chemistry
In chemistry, (4E)-4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases. Studies focus on its efficacy, safety, and mechanism of action in biological systems.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
作用機序
(4E)-4-{2-[2-(2-メチルフェノキシ)エトキシ]-5-ニトロベンジリデン}-1-フェニルピラゾリジン-3,5-ジオンの作用機序には、特定の分子標的との相互作用が関係しています。この化合物は、酵素や受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。ニトロ基や他の官能基は、これらの相互作用に重要な役割を果たし、化合物の結合親和性と特異性に影響を与えます。
類似の化合物との比較
類似の化合物
酢酸エチル: 同様のエステル官能基を持つ広く使用されている化学中間体。
フッ素化合物: 独特の反応性と特性を示すフッ素原子を含む化合物。
独自性
(4E)-4-{2-[2-(2-メチルフェノキシ)エトキシ]-5-ニトロベンジリデン}-1-フェニルピラゾリジン-3,5-ジオンは、独自の化学反応性と潜在的な応用をもたらす官能基の組み合わせにより際立っています。その構造により、さまざまな化学変換と生物学的標的との相互作用が可能になり、研究や産業のさまざまな分野で貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Fluorine compounds: Compounds containing fluorine atoms that exhibit unique reactivity and properties.
Uniqueness
(4E)-4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione stands out due to its combination of functional groups, which confer unique chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C25H21N3O6 |
|---|---|
分子量 |
459.4 g/mol |
IUPAC名 |
(4E)-4-[[2-[2-(2-methylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H21N3O6/c1-17-7-5-6-10-22(17)33-13-14-34-23-12-11-20(28(31)32)15-18(23)16-21-24(29)26-27(25(21)30)19-8-3-2-4-9-19/h2-12,15-16H,13-14H2,1H3,(H,26,29)/b21-16+ |
InChIキー |
AMBXZQDBSXUMHQ-LTGZKZEYSA-N |
異性体SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11646695.png)

![[(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11646709.png)
![N-[4-(2,3-dimethylphenoxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B11646719.png)

![3-methyl-N'-[(1Z)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11646733.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide](/img/structure/B11646740.png)
![(6Z)-6-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646752.png)


![2-[(4-Methoxy-phenylcarbamoyl)-methyl]-3-phenyl-butyric acid](/img/structure/B11646765.png)

![5-hexylsulfanyl-12,12-dimethyl-4-(2-methylprop-2-enyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11646786.png)
![Ethyl 4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11646787.png)
